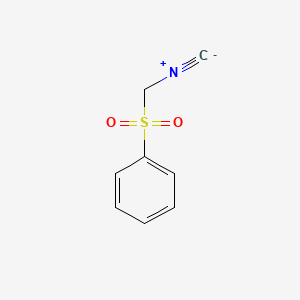

Phenylsulfonylmethylisocyanide

Description

Structure

3D Structure

Properties

CAS No. |

36635-63-9 |

|---|---|

Molecular Formula |

C8H7NO2S |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

isocyanomethylsulfonylbenzene |

InChI |

InChI=1S/C8H7NO2S/c1-9-7-12(10,11)8-5-3-2-4-6-8/h2-6H,7H2 |

InChI Key |

OHUDHPKMAJDBPI-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Phenylsulfonylmethylisocyanide and Its Analogues

Dehydration of N-(Phenylsulfonylmethyl)formamides: Classical and Modern Approaches

The conversion of N-(phenylsulfonylmethyl)formamides to their corresponding isocyanides is a crucial dehydration reaction. This transformation can be achieved through various methods, ranging from classical, potent dehydrating agents to milder, more modern techniques designed to accommodate sensitive functional groups.

Reagent-Controlled Dehydration Approaches (e.g., Phosphorus Oxychloride, Phosgene (B1210022), Thionyl Chloride)

The classical approach to synthesizing sulfonylmethyl isocyanides relies on powerful dehydrating agents. Phosphorus oxychloride (POCl₃), phosgene (COCl₂), and its liquid dimer (diphosgene) are among the most effective reagents for this transformation. google.comgoogle.comorgsyn.orgwikipedia.org These reagents typically require a base, such as a tertiary amine like triethylamine (B128534), to neutralize the acidic byproducts. orgsyn.org

A well-documented procedure for the synthesis of the analogous p-tolylsulfonylmethyl isocyanide (TosMIC) involves the dehydration of N-(p-tolylsulfonylmethyl)formamide using phosphorus oxychloride in the presence of triethylamine. orgsyn.org The reaction is typically performed in a mixture of ethers like 1,2-dimethoxyethane (B42094) (DME) and diethyl ether at low temperatures (-5 to 0 °C) to control the exothermic reaction. orgsyn.org While effective, this method requires careful temperature management and handling of the corrosive and moisture-sensitive phosphorus oxychloride. orgsyn.org

Phosgene and diphosgene are also highly efficient for this dehydration and can be used to prepare TosMIC from its formamide (B127407) precursor. google.comgoogle.comwikipedia.org Diphosgene, being a liquid, offers handling advantages over gaseous phosgene, though both are extremely toxic and require specialized equipment and precautions. wikipedia.org Thionyl chloride (SOCl₂) is another classical reagent used for dehydrating formamides, often in the presence of a base like pyridine (B92270). archive.orgresearchgate.net

The table below summarizes typical conditions and outcomes for these classical dehydration methods, primarily focusing on the synthesis of TosMIC, a close analogue of phenylsulfonylmethylisocyanide.

Table 1: Classical Dehydration Reagents for N-(Sulfonylmethyl)formamide

| Dehydrating Agent | Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | N-(p-tolylsulfonylmethyl)formamide | Triethylamine | 1,2-Dimethoxyethane / Diethyl Ether | -5 to 0 | 80-90 | orgsyn.org |

| Phosgene (COCl₂) / Diphosgene | N-(p-tolylsulfonylmethyl)formamide | Tertiary Amine | Aprotic Solvents | N/A | High | google.comgoogle.com |

| Thionyl Chloride (SOCl₂) / Pyridine | N-(p-tolylsulfonylmethyl)formamide | Pyridine | N/A | N/A | N/A | archive.org |

Catalytic and Mild Dehydration Techniques for Enhanced Efficiency

To circumvent the harsh conditions and toxicity associated with classical reagents, milder dehydration techniques have been developed. The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a notable example of a mild and selective dehydrating agent. iisc.ac.inrsc.orgpsu.edu It is particularly effective for converting formamides to isocyanides in high yields, even in the presence of sensitive functional groups like trimethylsilyl (B98337) ethers, which might be cleaved by halide-based reagents. iisc.ac.inrsc.org The reaction with the Burgess reagent is often carried out in a non-polar solvent like dichloromethane (B109758) at room temperature and is valued for its high selectivity and operational simplicity. psu.eduhighfine.com

While the development of truly catalytic dehydration methods for sulfonylmethyl isocyanides is an ongoing area of research, the use of mild, stoichiometric reagents like the Burgess reagent represents a significant step towards more efficient and substrate-tolerant syntheses. iisc.ac.in

Optimization of Reaction Conditions: Solvent Effects, Temperature Regimes, and Additive Roles

The efficiency of the dehydration of N-(sulfonylmethyl)formamides is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and the stoichiometry of the reagents. A systematic study on the dehydration of N-substituted formamides using phosphorus oxychloride has shown that solvent-free conditions can be exceptionally effective. mdpi.comresearchgate.net

In this optimized protocol, using triethylamine not only as a base but also as the solvent medium at 0 °C, the reaction proceeds to completion in under five minutes, affording the isocyanide product in near-quantitative yield and high purity. mdpi.comresearchgate.net This approach significantly enhances the sustainability of the synthesis by eliminating the need for additional, often toxic, organic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). mdpi.com The study highlighted that while solvents like DCM and THF gave good yields (94% and 72% respectively), less polar solvents like toluene (B28343) and diethyl ether were less effective. mdpi.com The use of a 1:1 molar ratio of the formamide to phosphorus oxychloride was found to be sufficient, avoiding the need for excess reagent. mdpi.com

The following table illustrates the impact of different solvents on the yield of an isocyanide from its formamide precursor using phosphorus oxychloride and triethylamine, demonstrating the profound effect of reaction conditions on the outcome.

Table 2: Optimization of Dehydration of N-(3-bromophenyl)formamide with POCl₃ and Triethylamine

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 1 | Diethyl ether | 0 | 15 | 37 | mdpi.com |

| 2 | Toluene | 0 | 15 | 15 | mdpi.com |

| 3 | Acetonitrile | 0 | 15 | 56 | mdpi.com |

| 4 | Tetrahydrofuran (THF) | 0 | 15 | 72 | mdpi.com |

| 5 | Dichloromethane (DCM) | 0 | 15 | 94 | mdpi.com |

| 6 | Solvent-free (TEA as solvent) | 0 | 5 | 98 | mdpi.com |

Alternative Synthetic Routes to this compound

While the dehydration of N-(phenylsulfonylmethyl)formamides is the most common route, alternative synthetic strategies exist, primarily focusing on the construction of the core molecule from different starting materials.

Carbene Insertion and Related Strategies

The use of carbene insertion reactions for the direct synthesis of this compound is not a well-established method. Most of the literature involving sulfonylmethyl isocyanides and carbenes describes the reactions of the isocyanide, which can act as a carbene-like species itself or react with other carbene precursors. nih.gov For instance, transition-metal-catalyzed reactions of diazo compounds (carbene precursors) with isocyanides lead to the formation of ketenimines. nih.gov While the insertion of a carbene into a C-H or S-H bond is a known transformation, its application to directly form the C-SO₂ or CH₂-NC bond of this compound from a suitable precursor is not widely documented. This remains a potential, albeit underexplored, avenue for synthesis.

Transformation from Other Nitrogen-Containing Precursors

An important alternative approach focuses on the synthesis of the N-(sulfonylmethyl)formamide precursor itself from different starting materials. The most significant of these is a Mannich-type condensation reaction. This method involves reacting a sulfinic acid (e.g., phenylsulfinic acid), formaldehyde, and formamide. google.comwikipedia.org This reaction builds the N-(phenylsulfonylmethyl)formamide skeleton, which is then subjected to dehydration as previously described. google.com

This route is particularly valuable as it starts from more fundamental building blocks. The yield of this Mannich condensation can be significantly improved by controlling the amount of water in the reaction medium, with substantially anhydrous conditions favoring higher yields. google.com For example, the synthesis of N-(p-tolylsulfonylmethyl)formamide from p-toluenesulfinic acid, paraformaldehyde, and formamide in the presence of formic acid can achieve yields of up to 90%. google.com This two-step sequence, Mannich condensation followed by dehydration, represents a robust and scalable pathway to sulfonylmethyl isocyanides. orgsyn.orggoogle.com

Preparation of Substituted Phenylsulfonylmethylisocyanides and Derivatives

The synthesis of substituted phenylsulfonylmethylisocyanides and their derivatives involves a range of strategic chemical transformations. These modifications can be targeted at three primary locations within the molecule: the aromatic phenyl ring, the methylene (B1212753) bridge, and the isocyanide group itself, leading to a diverse array of analogues with tailored properties. Key methodologies include introducing various functional groups onto the aromatic nucleus, creating chiral variants, and functionalizing the active methylene group.

Strategies for Aromatic Ring Substitution

The phenyl ring of this compound is amenable to electrophilic aromatic substitution, a fundamental process for introducing a variety of substituents. uoanbar.edu.iqminia.edu.eg The inherent directing effects of the sulfonylmethylisocyanide group are a critical consideration in these synthetic strategies. The powerful electron-withdrawing nature of the phenylsulfonyl group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. chemistrysteps.com

Halogenation:

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved through electrophilic halogenation. wikipedia.org For instance, bromination typically employs bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). uoanbar.edu.iq The catalyst polarizes the bromine molecule, generating a potent electrophile that reacts with the benzene (B151609) ring. uoanbar.edu.iq Similarly, chlorination is accomplished using chlorine (Cl₂) and a Lewis acid such as aluminum chloride (AlCl₃). uoanbar.edu.iq Iodination is also possible, often requiring an acidic oxidizing agent like nitric acid. uoanbar.edu.iq

Alkylation:

Friedel-Crafts alkylation can introduce alkyl groups onto the phenyl ring. However, this reaction is often less effective with strongly deactivated rings like that of this compound. The deactivating sulfonyl group can hinder the reaction with the carbocation electrophile generated from an alkyl halide and a Lewis acid.

Nitration:

Nitration involves the introduction of a nitro group (—NO₂) onto the aromatic ring and is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). minia.edu.egyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com This ion then reacts with the aromatic ring. minia.edu.eg Given the meta-directing effect of the sulfonyl group, the primary product would be 3-nitrothis compound. The nitro group itself is a versatile functional group that can be subsequently reduced to an amino group, providing a pathway to further derivatives. youtube.com

Cyano Substitution:

The direct introduction of a cyano group (—CN) via electrophilic substitution is not a standard reaction. More commonly, a cyano group is introduced through nucleophilic aromatic substitution on a pre-functionalized ring (e.g., a halogenated derivative) or via Sandmeyer reaction of a diazonium salt derived from an amino-substituted precursor. libretexts.org For example, a nitrated derivative could be reduced to an amine, which is then converted to a diazonium salt and subsequently reacted with a cyanide salt.

Synthesis of Chiral this compound Derivatives

The development of chiral versions of this compound is a significant area of synthetic focus, crucial for applications in asymmetric catalysis and stereoselective synthesis. Chirality can be introduced through several principal strategies.

One approach involves the use of chiral starting materials. For example, if the synthesis begins with a chiral phenylsulfonic acid derivative, the resulting this compound will retain that chirality. Asymmetric synthesis, employing chiral catalysts or auxiliaries, represents another powerful method. nih.govbeilstein-journals.org For instance, an asymmetric reaction could be used to modify the methylene bridge or the aromatic ring, creating a stereocenter.

The synthesis of chiral sulfinates, which are esters of sulfinic acid, and their subsequent conversion to other chiral sulfinyl compounds is a well-established methodology. nih.gov Although this compound contains a sulfonyl (SO₂) rather than a sulfinyl (SO) group, related principles of asymmetric oxidation of a corresponding sulfide (B99878) could potentially be adapted.

Another strategy involves the resolution of a racemic mixture. If a synthetic route produces a racemic mixture of a chiral this compound derivative, chromatographic separation using a chiral stationary phase (CSP) can isolate the individual enantiomers. mdpi.com The preparation of such CSPs often involves immobilizing a chiral selector, such as a polysaccharide derivative, onto a support like silica (B1680970) gel. mdpi.com

Functionalization of the Methylene Bridge

The methylene bridge (—CH₂—) in this compound is positioned between two strong electron-withdrawing groups: the phenylsulfonyl (—SO₂Ph) group and the isocyano (—NC) group. This structural arrangement renders the methylene protons acidic, making the carbon a so-called "active methylene" center. wikipedia.org

This acidity allows for the deprotonation of the methylene carbon by a suitable base (e.g., an alkoxide or hydride) to form a resonance-stabilized carbanion. This nucleophilic carbanion can then be reacted with a wide variety of electrophiles to introduce substituents at the methylene position. This is a versatile method for creating a broad scope of derivatives.

Common reactions involving this active methylene intermediate include:

Alkylation: Reaction with alkyl halides (R—X) to introduce alkyl side chains.

Aldol-type reactions: Reaction with aldehydes or ketones to form β-hydroxy derivatives.

Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

This reactivity provides a powerful tool for elaborating the structure of this compound and synthesizing complex derivatives with modified steric and electronic properties.

Reactivity and Mechanistic Investigations of Phenylsulfonylmethylisocyanide

The Isocyanide Functionality: Electronic Structure and Reactivity Profile

The synthetic utility of TosMIC is largely governed by the distinct electronic properties of the isocyanide (–N≡C) functional group. organic-chemistry.org This group imparts a dual electronic nature to the terminal carbon atom, allowing it to react as both a nucleophile and an electrophile, a characteristic often described as "chameleonic". ic.ac.uk This ambiphilic reactivity is central to its role in the formation of α-adducts, which are key intermediates in many of its synthetic applications. acs.org

The isocyanide carbon in TosMIC can exhibit significant nucleophilic character. This is best understood through its resonance structures, particularly the form analogous to an acetylide anion, which depicts a lone pair of electrons on the terminal carbon. ic.ac.uk This electron density allows the isocyanide to act as a carbon-centered nucleophile, readily attacking electrophilic species.

A prime example of this nucleophilic behavior is observed in the Ugi four-component reaction. organic-chemistry.orgwikipedia.org In the mechanistic pathway of the Ugi reaction, the isocyanide carbon performs a nucleophilic attack on an electrophilic iminium ion, which is formed from the condensation of an aldehyde and an amine. wikipedia.org This addition step is crucial for incorporating the isocyanide moiety into the final bis-amide product. wikipedia.orgresearchgate.net

Conversely, the isocyanide carbon also possesses significant electrophilic character, often described as carbene-like. This electrophilicity is apparent in resonance structures that place a positive charge on the terminal carbon or depict it as a vinyl carbene. ic.ac.uk This electronic state makes the isocyanide carbon susceptible to attack by nucleophiles.

This electrophilic nature is fundamental to many ring-forming reactions involving TosMIC. For instance, in the van Leusen imidazole (B134444) synthesis, after an initial Michael addition of the TosMIC anion to an electrophile, the reaction proceeds via an intramolecular cyclization where a newly formed internal nucleophile attacks the electrophilic isocyanide carbon. organic-chemistry.orgresearchgate.net This ring-closing step is a common mechanistic motif in the synthesis of various heterocycles like oxazoles, pyrroles, and imidazoles, where the isocyanide carbon acts as the electrophilic acceptor to complete the ring system. researchgate.net

Alpha-Addition Reactions of Phenylsulfonylmethylisocyanide

A defining feature of isocyanide chemistry is the α-addition reaction, where both an electrophile (E+) and a nucleophile (Nu−) add to the same terminal carbon atom of the isocyanide group. acs.org This process is central to the reactivity of TosMIC, leading to the formation of an α-adduct intermediate that can subsequently rearrange to yield stable products. organic-chemistry.org

In the context of multicomponent reactions, the α-addition mechanism is particularly evident. Reactions like the Passerini and Ugi syntheses proceed through the formal addition of a cation and an anion across the isocyanide carbon. wikipedia.orgresearchgate.net

In the Ugi Reaction: The process begins with the formation of an imine from an aldehyde and an amine. This imine is then protonated by a carboxylic acid to form an electrophilic iminium ion. The nucleophilic isocyanide attacks this iminium ion. The resulting nitrilium ion intermediate is then trapped by the carboxylate anion. This sequence constitutes the α-addition of the iminium cation and the carboxylate anion to the isocyanide carbon. wikipedia.orgnih.gov

In the Passerini Reaction: A similar process occurs, but without the amine component. Here, the aldehyde (or ketone) acts as the electrophile and the carboxylic acid provides both the activating proton and the nucleophilic carboxylate anion that add across the isocyanide carbon. researchgate.netwikipedia.org

This ability to engage both electrophiles and nucleophiles at the same carbon atom is a unique feature of the isocyanide group and a key driver for its utility in constructing complex molecules. acs.org

The α-adducts formed from the initial addition are typically high-energy intermediates that readily undergo rearrangement to form more thermodynamically stable products. The most prominent of these pathways is the Mumm rearrangement. wikipedia.orgwikipedia.org This intramolecular acyl transfer is the final and irreversible step in both the Passerini and Ugi reactions, providing the thermodynamic driving force for the entire reaction sequence. wikipedia.org In this rearrangement, the acyl group initially attached to the oxygen atom of the α-adduct migrates to the adjacent nitrogen atom, yielding the final α-acyloxy amide (in the Passerini reaction) or bis-amide (in the Ugi reaction) product. wikipedia.orgwikipedia.org

Multicomponent Reaction (MCR) Mechanisms Involving this compound

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. acs.orgtcichemicals.com TosMIC is an exceptionally valuable reagent in isocyanide-based MCRs (IMCRs) due to its stability and predictable reactivity, enabling the efficient synthesis of diverse heterocyclic structures. organic-chemistry.orgresearchgate.net

| Reaction Name | Components | Product | Key Mechanistic Steps |

| Van Leusen Imidazole Synthesis (vL-3CR) | Aldehyde, Primary Amine, TosMIC | 1,4,5-Trisubstituted Imidazole | Imine formation, [3+2] cycloaddition of TosMIC, Base-induced cyclization, Elimination of toluenesulfinic acid. organic-chemistry.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, TosMIC | α-Acyloxy Amide | α-Addition of carbonyl and carboxylate to isocyanide, Mumm rearrangement. wikipedia.orgbenthamopen.com |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, TosMIC | α-Aminoacyl Amide (Bis-amide) | Imine formation, α-addition of iminium and carboxylate to isocyanide, Mumm rearrangement. organic-chemistry.orgwikipedia.org |

The van Leusen three-component reaction (vL-3CR) is a powerful method for synthesizing 1,4,5-trisubstituted imidazoles. organic-chemistry.org The reaction mechanism is initiated by the condensation of an aldehyde and a primary amine to form a Schiff base (imine). TosMIC then undergoes a cycloaddition to the carbon-nitrogen double bond of the imine. The resulting intermediate undergoes a base-induced cyclization and proton rearrangement to form an imidazoline (B1206853). The final step is the elimination of the tosyl group (as p-toluenesulfinic acid), which drives the aromatization of the ring to furnish the stable imidazole product. organic-chemistry.org

The Passerini reaction utilizes TosMIC as the isocyanide component in a three-component reaction with an aldehyde (or ketone) and a carboxylic acid. benthamopen.combenthamopenarchives.com The reaction produces an α-acyloxy amide. The mechanism involves the α-addition of the carbonyl compound and the carboxylic acid to the isocyanide carbon, forming an intermediate that undergoes a subsequent Mumm rearrangement to yield the final product. wikipedia.org

The Ugi reaction is a four-component reaction that combines an aldehyde (or ketone), an amine, a carboxylic acid, and TosMIC to generate α-aminoacyl amide derivatives, which are essentially bis-amides. organic-chemistry.orgwikipedia.org The generally accepted mechanism involves the initial formation of an imine, which is then activated by the carboxylic acid. The isocyanide adds to this activated iminium ion, forming a nitrilium intermediate. This intermediate is trapped by the carboxylate anion, and the resulting adduct rearranges via the Mumm pathway to afford the stable bis-amide product. wikipedia.org

Detailed Mechanistic Pathways of the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. When this compound (or its commonly used analogue, p-toluenesulfonylmethyl isocyanide, TosMIC) participates as the isocyanide component, the general mechanistic framework of the Ugi reaction is maintained, though the electronic properties of the sulfonyl group can influence reaction rates and subsequent transformations of the product.

The generally accepted mechanism proceeds through a series of equilibria, culminating in an irreversible rearrangement step. wikipedia.org The initial step involves the rapid and reversible condensation of the aldehyde and the amine to form an imine. Concurrently, the carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.

The isocyanide, in this case, this compound, then acts as a nucleophile, with its terminal carbon atom attacking the iminium ion. This addition results in the formation of a nitrilium ion intermediate. The carboxylate anion, acting as a nucleophile, subsequently attacks the nitrilium ion. This step leads to the formation of an α-adduct, which is an imidate ester.

The final and irreversible step of the Ugi reaction is the Mumm rearrangement. wikipedia.org This intramolecular acyl transfer involves the migration of the acyl group from the oxygen of the imidate to the adjacent nitrogen atom, yielding the stable α-acylamino amide product. The irreversibility of the Mumm rearrangement is the primary thermodynamic driving force for the entire Ugi reaction sequence. wikipedia.org While the core mechanism is consistent, the presence of the phenylsulfonyl group in the isocyanide reactant offers a synthetic handle for post-Ugi modifications, a feature that adds to the versatility of using this specific isocyanide. nih.gov

| Step | Reactants | Intermediate | Product of Step |

| 1 | Aldehyde, Amine | - | Imine |

| 2 | Imine, Carboxylic Acid | - | Iminium Ion |

| 3 | Iminium Ion, this compound | - | Nitrilium Ion |

| 4 | Nitrilium Ion, Carboxylate | - | α-Adduct (Imidate) |

| 5 | α-Adduct (Imidate) | Mumm Rearrangement | α-Acylamino Amide |

Mechanistic Exploration of the Passerini Reaction

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based multicomponent reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org The mechanistic pathway of the Passerini reaction is highly dependent on the solvent conditions. Two primary mechanisms are proposed: a concerted, non-ionic pathway in apolar solvents, and an ionic pathway in polar solvents. wikipedia.orgchemistnotes.com

In non-polar, aprotic solvents, the reaction is believed to proceed through a concerted mechanism. nih.gov The carboxylic acid and the carbonyl compound form a hydrogen-bonded adduct, which then undergoes a trimolecular reaction with the isocyanide. This involves a cyclic transition state where the isocyanide carbon undergoes a simultaneous α-addition of the carbonyl carbon and the carboxylate oxygen. nih.gov This concerted pathway leads to an α-adduct, which then rearranges via an acyl transfer to yield the final α-acyloxy amide product. The reaction's acceleration in non-polar solvents at high concentrations supports this non-ionic, concerted pathway. organic-chemistry.org

Conversely, in polar solvents, an ionic mechanism is favored. wikipedia.org The carbonyl component is first protonated by the carboxylic acid, enhancing its electrophilicity. The isocyanide then attacks the protonated carbonyl, forming a nitrilium ion intermediate. The carboxylate anion subsequently adds to this intermediate, followed by an acyl group transfer to give the final product. chemistnotes.com

The use of this compound or its derivatives like TosMIC in the Passerini reaction has been explored, particularly in the context of diastereoselective synthesis. The stereochemical outcome of such reactions provides valuable insight into the transition state geometry and the factors governing facial selectivity.

Other Multicomponent Reaction Frameworks and their Mechanistic Peculiarities

Beyond the Ugi and Passerini reactions, this compound and its analogue TosMIC are pivotal reactants in other multicomponent frameworks, most notably the van Leusen Imidazole Synthesis. organic-chemistry.org This reaction, which can be performed as a three-component reaction (vL-3CR) between an aldehyde, a primary amine, and TosMIC, offers a direct route to 1,4,5-trisubstituted imidazoles. organic-chemistry.org

The mechanistic peculiarity of the van Leusen reaction lies in its classification as a formal [3+2] cycloaddition. The reaction commences with the in situ formation of an aldimine from the aldehyde and the amine. semanticscholar.org TosMIC, upon deprotonation by a base at its α-carbon, acts as a nucleophile and attacks the imine. wikipedia.org This is followed by an intramolecular cyclization, where the isocyanide carbon attacks the nitrogenous part of the former imine, forming a five-membered dihyroimidazole ring intermediate. The key to the formation of the aromatic imidazole product is the elimination of the phenylsulfinic acid (PhSO₂H) group. This elimination-aromatization sequence is a characteristic feature of many reactions involving TosMIC and is driven by the formation of the stable aromatic imidazole ring. organic-chemistry.org

This mechanism contrasts with the Ugi and Passerini reactions, which involve the formation of a nitrilium ion and a subsequent Mumm or acyl rearrangement. The van Leusen reaction, however, proceeds through a cyclization-elimination pathway, highlighting the versatile reactivity of the sulfonylmethylisocyanide scaffold. semanticscholar.org

| Reaction | Key Intermediate | Key Transformation | Final Product |

| Ugi Reaction | Nitrilium Ion | Mumm Rearrangement | α-Acylamino Amide |

| Passerini Reaction | Nitrilium Ion (polar) / Cyclic TS (apolar) | Acyl Transfer | α-Acyloxy Amide |

| van Leusen Reaction | Dihydroimidazole | Elimination of Phenylsulfinic Acid | Imidazole |

Cycloaddition Reaction Mechanisms of this compound

While the terminology of [4+1] cycloaddition is not commonly applied to the reactions of this compound, the compound is highly active in other cycloaddition frameworks, particularly [3+2] cycloadditions. In these reactions, the deprotonated form of this compound acts as a three-atom component, reacting with a two-atom component (a dipolarophile) to form a five-membered heterocyclic ring.

The mechanism generally begins with the base-mediated deprotonation of the α-carbon of this compound, which is acidic due to the electron-withdrawing effects of both the sulfonyl and isocyanide groups. mdpi.com The resulting carbanion then participates in a stepwise cycloaddition process.

[3+2] Cycloadditions with Dienes and Heterocycles

The most prominent cycloaddition pathway for this compound and its analogues is the [3+2] cycloaddition, often referred to as the van Leusen pyrrole (B145914) synthesis when reacting with activated alkenes. nih.gov This reaction provides a powerful method for the synthesis of substituted pyrroles.

The mechanism is generally considered to be a stepwise process. nih.gov Following the deprotonation of TosMIC, the resulting anion undergoes a Michael-type addition to an electron-deficient alkene (the 2-atom component), such as an α,β-unsaturated ketone, ester, or nitrile. This addition forms a new carbon-carbon bond and generates an enolate or a related stabilized anion. The next step is an intramolecular cyclization, where the anionic center attacks the isocyanide carbon to form a five-membered ring intermediate. The final step is the elimination of the phenylsulfonyl group as phenylsulfinic acid, which is facilitated by a proton source and leads to the aromatization of the ring to form the stable pyrrole product. researchgate.net

This mechanistic pathway has been successfully applied to a wide range of electron-deficient olefins and styrylisoxazoles, demonstrating the broad scope of this transformation for the synthesis of diverse heterocyclic structures. nih.gov A cascade reaction involving sulfonylation followed by a [2+3]-cycloaddition has also been reported, showcasing the dual reactivity of arylsulfonyl methyl isocyanides. rsc.org

Other Pericyclic Reactions and Their Stereochemical Outcomes

Pericyclic reactions are characterized by a cyclic transition state and are often highly stereospecific. The stereochemical outcome is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. In the context of this compound, the stereochemistry of its cycloaddition reactions is of significant interest.

The stepwise nature of the [3+2] cycloaddition of TosMIC allows for the formation of stereocenters, and the diastereoselectivity of these reactions can provide insights into the transition states of the cyclization step. The relative stereochemistry of the substituents in the final pyrrole product is determined during the intramolecular cyclization step. The approach of the nucleophilic carbanion to the isocyanide can be influenced by steric and electronic factors of the substrates, leading to preferential formation of one diastereomer over another.

While concerted pericyclic reactions like the Diels-Alder reaction have well-defined stereochemical rules based on suprafacial or antarafacial interactions, the stereochemical outcomes of the stepwise cycloadditions of this compound are often rationalized by considering the conformational preferences of the open-chain intermediate leading to the lowest energy transition state for cyclization.

Insertion Reaction Mechanisms (e.g., Nef Isocyanide Reaction)

Insertion reactions involving isocyanides are a fundamental class of reactions in both organic and organometallic chemistry. A classic example in organic chemistry is the Nef isocyanide reaction, which describes the addition of an isocyanide to an acyl chloride to form an imidoyl chloride. wikipedia.org

The mechanism of the Nef isocyanide reaction is noteworthy as kinetic and computational studies suggest a concerted, one-step addition without the formation of a tetrahedral intermediate, which is common in carbonyl additions. wikipedia.org The isocyanide carbon directly attacks the carbonyl carbon of the acyl chloride, with simultaneous migration of the chloride to the isocyanide carbon. The resulting α-keto imidoyl chlorides are versatile intermediates that can be hydrolyzed to amides or trapped with other nucleophiles. researchgate.net

In the realm of organometallic chemistry, this compound can undergo migratory insertion reactions into metal-carbon bonds. wikipedia.org This process is a key step in many catalytic cycles. The mechanism typically involves the migration of an alkyl or aryl group from the metal center to the carbon of a coordinated isocyanide ligand. This insertion results in the formation of an iminoacyl complex. The reaction generally requires the migrating group and the isocyanide to be in a cis orientation. The insertion creates a vacant coordination site on the metal, which can then be occupied by another ligand. The reverse of this process is de-insertion. The insertion of isocyanides into palladium-carbon bonds, for instance, has been studied and leads to the formation of iminoacyl complexes. nih.gov

Metal-Catalyzed Reactivity and Associated Mechanistic Aspects of this compound

This compound, and its commonly used analogue p-toluenesulfonylmethyl isocyanide (TosMIC), are versatile reagents in organic synthesis, largely owing to the unique reactivity conferred by the isocyanide, sulfonyl, and acidic α-carbon functionalities. The engagement of these groups in metal-catalyzed transformations has opened up new avenues for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This section delves into the metal-catalyzed reactivity of this compound and its derivatives, with a focus on the mechanistic intricacies of these transformations.

A notable advancement in this area is the silver-catalyzed cascade reaction of TosMIC with propargylic alcohols, which leads to the formation of (E)-vinyl sulfones. In this reaction, TosMIC exhibits a dual role, acting as both the reactant in the allenylation of the propargylic alcohol and as the source of the sulfonyl group.

Another significant silver-catalyzed transformation is the heteroaromatization of propargylic alcohols with TosMIC to produce sulfonylated benzoheteroles. This reaction provides an efficient and modular approach to a variety of functionalized benzofurans, indoles, and benzothiophenes. Mechanistically, this process is distinct from classical transition-metal-catalyzed intramolecular heteroaromatization of alkynes and proceeds via a novel deoxysulfonylation/hydration/condensation pathway. In this reaction, TosMIC once again demonstrates its dual functionality, serving as both the sulfonyl source and a ligand for the silver catalyst.

Copper catalysts have also been effectively employed to mediate the reactivity of TosMIC. A novel copper-assisted Wittig-type olefination of aldehydes with TosMIC provides a direct route to (E)-vinyl sulfones under mild conditions. This transformation is compatible with a wide range of functional groups. Mechanistic investigations, supported by computational studies, suggest that the reaction proceeds through an intriguing electronically-controlled (3+2)/retro-(3+2) cycloaddition sequence.

The reactivity of TosMIC with palladium complexes has also been explored. Studies have shown that TosMIC can undergo insertion into the Pd–C bond of allenyl and propargyl palladium complexes that bear a phosphoquinoline spectator ligand. The outcome of this rapid insertion process is dependent on the specific tautomer involved in the reaction. For instance, the unsubstituted allenyl palladium species yields an insertion complex where the isocyanide is coordinated between the palladium and the initial allenyl carbon. In contrast, a mixture of phenyl-substituted allenyl and propargyl palladium complexes reacts with TosMIC to form a novel complex featuring a cyclobutenyl fragment directly coordinated to the palladium center.

While the van Leusen imidazole synthesis, a [3+2] cycloaddition of TosMIC with an aldimine, is a well-established method for imidazole synthesis, metal catalysts can influence and expand the scope of this transformation. For instance, bismuth triflate has been used to catalyze the reaction of TosMIC with acetimine analogs, leading to 1,5-disubstituted-4-methylimidazoles. The proposed mechanism involves the formation of an imidazoline intermediate, followed by methyl migration and subsequent aromatization.

The following tables summarize key research findings on the metal-catalyzed reactions of this compound and its derivatives.

Table 1: Silver-Catalyzed Reactions of p-Toluenesulfonylmethyl Isocyanide (TosMIC)

| Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylprop-2-yn-1-ol | Ag₂CO₃ (10 mol%) | 1,4-Dioxane | 80 | (E)-4-Phenyl-3-tosyl-N-(tosylmethyl)but-3-enamide | 61 | |

| 1-(p-Tolyl)prop-2-yn-1-ol | Ag₂CO₃ (10 mol%) | 1,4-Dioxane | 80 | (E)-4-(p-Tolyl)-3-tosyl-N-(tosylmethyl)but-3-enamide | 65 | |

| 2-(Prop-2-yn-1-ol)phenol | Ag₂CO₃ (10 mol%) | 1,4-Dioxane/H₂O | 80 | 3-Tosylbenzofuran | 80 | |

| 1-(Prop-2-yn-1-ol)-2-aminobenzene | Ag₂CO₃ (10 mol%) | 1,4-Dioxane/H₂O | 80 | 3-Tosyl-1H-indole | 75 |

Table 2: Copper-Catalyzed Reactions of p-Toluenesulfonylmethyl Isocyanide (TosMIC)

| Aldehyde Substrate | Catalyst | Base | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Cu(OTf)₂ (10 mol%) | DBU | CH₃CN | Room Temp | (E)-β-Styrylsulfone | 92 | |

| 4-Methoxybenzaldehyde | Cu(OTf)₂ (10 mol%) | DBU | CH₃CN | Room Temp | (E)-4-Methoxy-β-styrylsulfone | 95 | |

| 2-Naphthaldehyde | Cu(OTf)₂ (10 mol%) | DBU | CH₃CN | Room Temp | (E)-2-(2-Tosylvinyl)naphthalene | 89 | |

| Cinnamaldehyde | Cu(OTf)₂ (10 mol%) | DBU | CH₃CN | Room Temp | (E)-1-Phenyl-4-tosylbuta-1,3-diene | 85 |

Table 3: Palladium-Catalyzed Reactions of p-Toluenesulfonylmethyl Isocyanide (TosMIC)

| Palladium Complex | Isocyanide | Solvent | Product | Reference |

|---|---|---|---|---|

| [Pd(η³-CH₂CCH₂)(P(OPh)₃)₂]PF₆ | TosMIC | CH₂Cl₂ | Insertion complex | |

| [Pd(η¹-CH=C=CHPh)(dppq)]BF₄ | TosMIC | CH₂Cl₂ | Cyclobutenyl palladium complex |

Applications of Phenylsulfonylmethylisocyanide in Complex Organic Synthesis

Construction of Diverse Heterocyclic Systems

The ability of phenylsulfonylmethylisocyanide to act as a C-N=C synthon makes it a powerful tool for the synthesis of a variety of heterocyclic compounds. Its reactions often proceed through a sequence of nucleophilic addition, cyclization, and elimination of the phenylsulfinate group.

One of the most well-established applications of sulfonylmethylisocyanides is the van Leusen oxazole (B20620) synthesis. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction provides a direct route to 5-substituted oxazoles from aldehydes. The process involves the deprotonation of this compound, followed by its addition to an aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of phenylsulfinic acid to afford the oxazole ring. wikipedia.orgorganic-chemistry.org

The general mechanism for the van Leusen oxazole synthesis is as follows:

Deprotonation of this compound with a base (e.g., K₂CO₃, t-BuOK) to form a nucleophilic anion.

Nucleophilic attack of the anion on the carbonyl carbon of an aldehyde.

Intramolecular cyclization to form a 5-hydroxy-2-oxazoline intermediate.

Elimination of phenylsulfinic acid to yield the 5-substituted oxazole.

This methodology has been successfully applied to a wide range of aldehydes, including aliphatic, aromatic, and heterocyclic aldehydes, demonstrating its broad substrate scope.

Beyond oxazoles, this reagent is instrumental in the synthesis of other nitrogen-containing heterocycles. For instance, the reaction of this compound with aldimines, generated in situ from an aldehyde and a primary amine, leads to the formation of imidazoles. wikipedia.orgorganic-chemistry.org This is known as the van Leusen imidazole (B134444) synthesis. The reaction proceeds via a similar mechanism of cycloaddition followed by elimination.

| Reactant 1 | Reactant 2 | Base | Solvent | Heterocyclic Product | Reference |

| Benzaldehyde | This compound | K₂CO₃ | Methanol | 5-Phenyloxazole | nrochemistry.comorganic-chemistry.org |

| N-Benzylidene-aniline | This compound | NaH | THF/DMSO | 1,5-Diphenylimidazole | organic-chemistry.org |

| 4-Methoxy-benzaldehyde | This compound | t-BuOK | THF | 5-(4-Methoxyphenyl)oxazole | nrochemistry.com |

This table presents illustrative examples of heterocyclic synthesis using this compound and its analogues.

This compound and its derivatives are also valuable in the synthesis of pyrroles. A common strategy involves the reaction of the deprotonated isocyanide with α,β-unsaturated ketones, esters, or nitriles in a Michael addition-cyclization sequence. This approach allows for the construction of highly substituted pyrrole (B145914) rings.

The synthesis of indoles, a key structural motif in many natural products and pharmaceuticals, can also be facilitated by this compound. While not a direct ring-forming reaction for the indole (B1671886) core itself in most cases, it serves as a crucial reagent for the functionalization of the indole nucleus, particularly at the C-3 position. Arenesulfonyl indoles can be synthesized and subsequently used as precursors for C-3 substituted indoles. The phenylsulfonyl group acts as a leaving group, enabling the introduction of various nucleophiles.

The reactivity of the isocyano group in cycloaddition reactions makes this compound a potential candidate for the synthesis of fused heterocyclic systems. While specific examples directly employing this compound in the synthesis of complex fused rings and polycycles are not as extensively documented as for simpler heterocycles, the underlying principles of its reactivity suggest its utility in this area. For instance, intramolecular versions of the van Leusen reaction or related cycloadditions could be envisioned for the construction of fused ring systems.

The general strategy would involve tethering the aldehyde or imine functionality to a suitable position on a pre-existing ring, followed by an intramolecular cyclization with this compound. This approach could provide access to a variety of fused heterocycles, such as pyrroloindoles or other complex polycyclic structures. The development of such intramolecular strategies remains an active area of research in synthetic organic chemistry.

The stereoselective synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. While the traditional van Leusen reaction is not inherently stereoselective, modifications and the use of chiral auxiliaries or catalysts can induce stereoselectivity in the formation of heterocyclic scaffolds using this compound.

For example, the use of a chiral base or a chiral phase-transfer catalyst could potentially lead to the enantioselective deprotonation of this compound and subsequent asymmetric addition to a prochiral aldehyde. Another approach could involve the use of a chiral aldehyde or imine, where the stereochemistry of the starting material directs the formation of a specific diastereomer of the heterocyclic product. Although this area is still developing, the potential for stereoselective synthesis using this compound is significant and warrants further investigation.

Carbon-Carbon Bond Forming Reactions Facilitated by this compound

Beyond its role in heterocycle synthesis, this compound is a valuable reagent for the formation of carbon-carbon bonds. The acidic nature of the methylene (B1212753) protons allows for its use as a nucleophile in various addition reactions.

It is important to clarify a common point of confusion regarding the reactivity of this compound. The user's query mentions "Wittig-Type Reactions and Olefination Strategies." However, this compound is not a phosphorus ylide and therefore does not participate in the classical Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

While this compound is not used in Wittig reactions, it is involved in other types of olefination reactions, albeit less directly. For instance, the Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes from aldehydes and sulfones. researchgate.netorganic-chemistry.org While the classical Julia olefination involves phenyl sulfones, the Julia-Kocienski modification often employs heteroaryl sulfones. The core principle involves the addition of a sulfone-stabilized carbanion to an aldehyde, followed by elimination to form the alkene. Although not a direct application of this compound in its isocyanide form, the phenylsulfonyl moiety is a key component of the reagents used in these important olefination strategies.

The primary role of this compound in carbon-carbon bond formation is through the nucleophilic addition of its deprotonated form to various electrophiles. This can include addition to alkyl halides, epoxides, and carbonyl compounds, leading to the formation of a new carbon-carbon bond and the introduction of a one-carbon unit that can be further elaborated.

| Reagent | Reaction Type | Product |

| This compound | van Leusen Reaction | Oxazoles, Imidazoles |

| Phenyl Sulfones | Julia-Kocienski Olefination | Alkenes |

| Phosphonium Ylides | Wittig Reaction | Alkenes |

This table clarifies the distinct reactivity of this compound and related compounds in different named reactions.

Alkylation and Arylation Methodologies

This compound, and its close analogue p-Tolylsulfonylmethyl isocyanide (TosMIC), are versatile reagents in organic synthesis, particularly for alkylation and arylation reactions. The presence of the electron-withdrawing sulfonyl and isocyano groups acidifies the methylene proton, allowing for easy deprotonation with a base to form a nucleophilic carbanion. This anion can then react with various electrophiles in alkylation reactions.

The alkylation of the nucleophilic species derived from sulfonylmethyl isocyanides is a key step in many synthetic transformations. For instance, in the Gabriel amine synthesis, a phthalimide (B116566) anion acts as a nucleophile and is alkylated via an SN2 reaction with an alkyl halide. libretexts.orgmasterorganicchemistry.com While not a direct alkylation of this compound, this illustrates the fundamental SN2 pathway common to these reactions. After deprotonation with a strong base like potassium hydride (KH), the resulting anion of a protected amine attacks an alkyl halide to form a new N-C bond. masterorganicchemistry.com Similarly, the deprotonated form of this compound attacks alkyl halides to form a new C-C bond.

In the context of sulfone chemistry, alkylation is also a fundamental transformation. For example, a method for converting methyl sulfones into sulfinic acids involves the initial alkylation with a benzylic halide. organic-chemistry.org This highlights the reactivity of the carbon adjacent to the sulfonyl group, a principle that governs the alkylation of this compound.

Cross-Coupling and Annulation Reactions

This compound participates in sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, including cross-coupling and annulation sequences. Cross-coupling reactions are a cornerstone of modern organic synthesis, typically involving a metal catalyst, an electrophile, and a nucleophile to join two different fragments. nih.govwikipedia.org Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are particularly prominent for their ability to form C-C bonds. wikipedia.orglibretexts.org

The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.orgyoutube.comnih.gov

Oxidative Addition : An organic halide (R-X) adds to a low-valent palladium(0) catalyst, forming a Pd(II) intermediate. nih.govwikipedia.orgnih.gov

Transmetalation : A second organic fragment, typically from an organometallic reagent (R'-M), is transferred to the palladium center. nih.govwikipedia.orgyoutube.com

Reductive Elimination : The two organic fragments are eliminated from the palladium, forming the new R-R' bond and regenerating the Pd(0) catalyst. nih.govwikipedia.orgnih.gov

While specific examples detailing this compound as a coupling partner in seminal reactions like Suzuki or Stille couplings were not prevalent in the search results, isocyanides in general are known to participate in transition-metal-catalyzed reactions, including insertions into C-H, N-H, or O-H bonds. nih.gov

Annulation reactions, which involve the formation of a new ring, are another area where this compound derivatives are valuable. These reactions often proceed through intermediates that can cyclize to form carbocyclic and heterocyclic compounds. rsc.org For example, palladium-catalyzed annulations can proceed through zwitterionic π-allyl palladium intermediates to build complex ring systems. rsc.org Similarly, allyl and propargyl sulfonium (B1226848) salts can be used in a variety of annulation reactions. dntb.gov.ua The reactive nature of the isocyanide and the sulfonyl-stabilized carbanion in this compound makes it a suitable precursor for various annulation strategies.

Carbon-Heteroatom Bond Forming Reactions

Synthesis of Nitrogen-Containing Compounds (e.g., Amides, Amines)

This compound serves as a versatile synthon in the preparation of various nitrogen-containing compounds. nih.govmdpi.commdpi.com The isocyanide functional group is a key reactive handle for introducing nitrogen into molecular frameworks.

Amide Synthesis: Amide bond formation is one of the most frequently performed reactions in organic chemistry. nih.gov Traditional methods often involve the activation of carboxylic acids into more reactive species like acid chlorides or the use of coupling reagents. nih.govnih.gov One-pot procedures have been developed using reagents like thionyl chloride or titanium tetrachloride to facilitate the direct condensation of carboxylic acids and amines. nih.govrsc.org Phenyl isocyanate has also been employed in a method for synthesizing secondary amides. rsc.org The isocyanide group in this compound can be hydrolyzed to an amine, which can then participate in standard amidation reactions. More directly, isocyanides can be involved in transition-metal-catalyzed reactions that lead to the formation of N-containing heterocycles. nih.gov

Amine Synthesis: Several methods exist for the synthesis of amines, including the reduction of nitriles and amides, SN2 reactions of alkyl halides with ammonia (B1221849), and reductive amination of carbonyl compounds. libretexts.org Reductive amination involves the reaction of an aldehyde or ketone with ammonia or a primary amine to form an imine, which is then reduced to the corresponding amine. libretexts.orgyoutube.com The Gabriel synthesis is another classic method that uses a protected form of ammonia (phthalimide) to avoid over-alkylation of the amine product. libretexts.orgmasterorganicchemistry.com The isocyanide functionality of this compound can be reduced to a methylamine (B109427) group, providing a pathway to primary amines after cleavage of the phenylsulfonyl group.

| Synthesis Method | Reactants | Product Type |

| Reductive Amination | Aldehyde/Ketone, Amine/Ammonia, Reducing Agent | Primary, Secondary, or Tertiary Amine libretexts.orgyoutube.com |

| Gabriel Synthesis | Potassium Phthalimide, Alkyl Halide, Hydrazine | Primary Amine libretexts.orgmasterorganicchemistry.com |

| Amide Reduction | Amide, LiAlH4 | Amine youtube.com |

| One-Pot Amidation | Carboxylic Acid, Amine, TiCl4 | Amide nih.gov |

Preparation of Sulfinic Acid Esters and Sulfones

The phenylsulfonyl group within this compound is central to its utility in synthesizing other sulfur-containing compounds like sulfinic acid esters and sulfones.

Sulfinic Acid Esters: Sulfinic acid esters are valuable organosulfur compounds. chemrxiv.org They can be prepared through several routes, including the esterification of sulfinic acids with alcohols, often catalyzed by lanthanide(III) triflates. organic-chemistry.org Another approach is the reaction of sulfinic acids with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by treatment with an alcohol. organic-chemistry.org More direct methods include the electrochemical oxidative coupling of thiophenols and alcohols. chemrxiv.orgresearchgate.net While this compound itself is not a direct precursor, its degradation can lead to phenylsulfinic acid, which can then be esterified. An isocyanide-induced esterification of sulfinic acids has been reported, where an isocyanoacetate mediates the reaction between a sulfinic acid and an alcohol to yield the corresponding sulfinate ester. researchgate.net

Sulfones: The sulfone moiety is a key structural feature in many organic molecules. researchgate.net Vinyl sulfones, for instance, are important synthetic intermediates. organic-chemistry.org A straightforward synthesis of diarylmethyl sulfones involves the acid-promoted reaction of para-quinone methides with tosylmethyl isocyanides. consensus.app This reaction directly utilizes a close analogue of this compound to construct a more complex sulfone. The general synthesis of sulfones can also be achieved via the S-alkylation of sulfinate anions. researchgate.net A method for synthesizing 1-sulfonylbicyclo[1.1.0]butanes starts from methyl phenyl sulfone, demonstrating the synthetic manipulation of simple sulfones into complex structures. nih.gov

| Compound Type | Synthetic Precursors | Key Reagent/Condition |

| Sulfinic Acid Esters | Sulfinic Acids, Alcohols | Isocyanoacetate researchgate.net |

| Sulfinic Acid Esters | Thiophenols, Alcohols | Electrochemical Oxidation chemrxiv.orgresearchgate.net |

| Diarylmethyl Sulfones | para-Quinone Methides, Tosylmethyl Isocyanides | Hydrochloric Acid consensus.app |

| Vinyl Sulfones | Sulfinic Acid Sodium Salts, Dibromides | Heat (catalyst-free) organic-chemistry.org |

Oxygen- and Sulfur-Containing Functional Groups

This compound is a precursor for introducing various functional groups containing oxygen and sulfur.

Oxygen-Containing Functional Groups: The reactions of this compound often lead to products incorporating oxygen, particularly when reacting with carbonyl compounds. The nucleophilic addition to aldehydes and ketones results in intermediates where the carbonyl oxygen becomes a hydroxyl group or part of a heterocyclic ring like an oxazole. libretexts.org The reaction of chlorosulfonyl isocyanate with carbonyl compounds can form four-membered urethane (B1682113) rings, showcasing another pathway to oxygen-containing heterocycles. beilstein-journals.org The reactivity difference between carbonyl and thiocarbonyl compounds is significant; carbonyl compounds are generally more reactive towards nucleophiles at the carbonyl carbon. nih.gov

Sulfur-Containing Functional Groups: The phenylsulfonyl group is a robust functional group that can be carried through many synthetic steps or can be used to direct reactivity. Beyond the synthesis of sulfones and sulfinic acid esters, this moiety is integral to the formation of other sulfur-containing heterocycles. openmedicinalchemistryjournal.com For example, benzothiazines are an important class of sulfur-nitrogen heterocycles. openmedicinalchemistryjournal.com The synthetic utility of sulfinyl radicals, generated from sulfinyl sulfones, has been demonstrated in the disulfurization of alkenes and alkynes. nih.gov This radical-based approach provides access to complex molecules containing both sulfoxide (B87167) and sulfone functionalities. nih.gov

Utility in Total Synthesis of Natural Products and Bioactive Molecules

This compound (TosMIC) is a cornerstone reagent for the construction of various heterocyclic systems that form the core of numerous natural products and medicinally important molecules. researchgate.netresearchgate.net Its most prominent application is in the Van Leusen reaction, a powerful method for synthesizing heterocycles such as oxazoles, imidazoles, and pyrroles. nrochemistry.comwikipedia.orgorganic-chemistry.org

The Van Leusen three-component reaction (vL-3CR), which combines an aldehyde, a primary amine, and TosMIC, is a particularly efficient route to 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov This methodology has been instrumental in the synthesis of various bioactive compounds. For instance, a key step in the synthesis of a potent p38 MAP kinase inhibitor, developed for its anti-inflammatory properties, involved a vL-3CR on a multi-kilogram scale, demonstrating the reaction's industrial applicability. organic-chemistry.orgnih.gov Another notable example is the synthesis of the muscle relaxant drug, Papaverine, which was successfully designed and prepared using a synthetic route involving TosMIC. researchgate.net

Furthermore, the Van Leusen reaction has been employed in the synthesis of complex molecules that act as enzyme inhibitors. In 1995, a synthetic route towards a glycosidase inhibitor, specifically an imidazo-L-xylo-piperidinose derivative, utilized the Van Leusen reaction as the key step to construct the crucial imidazole ring system from a pentodialdose derivative. nih.gov

The synthesis of polysubstituted pyrroles, another important heterocyclic motif in bioactive molecules, is also readily achieved using TosMIC. nih.gov The reaction of TosMIC with electron-deficient alkenes, such as α,β-unsaturated ketones (enones), provides direct access to 3-aroyl-4-heteroaryl pyrroles. mdpi.com This [3+2] cycloaddition strategy highlights the versatility of TosMIC in building complex scaffolds from simple precursors. nih.govnih.gov

The utility of TosMIC extends to the formation of oxazole rings. Photochemical cyclization can be used to prepare naphtho[1,2-d]oxazoles from 5-arylethenyloxazoles, which are themselves synthesized from α,β-unsaturated aldehydes and TosMIC via the Van Leusen reaction. researchgate.net

| Molecule | Biological Activity | Role of TosMIC | Reference |

|---|---|---|---|

| p38 MAP Kinase Inhibitor | Anti-inflammatory | Key imidazole ring formation via Van Leusen 3-component reaction. | organic-chemistry.orgnih.gov |

| Papaverine | Muscle Relaxant | Utilized in the synthetic route to the final product. | researchgate.net |

| Imidazo-L-xylo-piperidinose | Glycosidase Inhibitor | Key imidazole ring formation from a sugar derivative. | nih.gov |

| Naphtho[1,2-d]oxazoles | Pharmacological Scaffolds | Synthesis of oxazole precursor via Van Leusen reaction. | researchgate.net |

Stereoselective Transformations and Asymmetric Catalysis Employing this compound

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. tcichemicals.com this compound has been successfully employed in stereoselective reactions, where the chirality of the product is controlled through either substrate-based or catalyst-based strategies.

Substrate-Controlled Stereoselectivity:

A powerful strategy for achieving stereocontrol involves the use of chiral starting materials. In the context of the Van Leusen imidazole synthesis, employing chiral amines and aldehydes derived from natural sources like α-amino acids allows for the synthesis of imidazoles with appended asymmetric centers. acs.org Research has shown that these reactions proceed with an excellent retention of chiral purity, meaning the stereochemical information from the starting material is effectively transferred to the product. acs.org This substrate-controlled approach provides a straightforward method for accessing optically active imidazole derivatives.

Catalyst-Controlled Stereoselectivity:

The development of asymmetric catalysis has revolutionized the synthesis of enantiomerically pure compounds. scielo.org.mx Recently, a significant breakthrough was achieved in the catalytic asymmetric synthesis of chiral-fused pyrrole derivatives using a modified Van Leusen reaction. acs.org This method accomplishes the asymmetric desymmetrization of prochiral cyclohexadienones. In the presence of a chiral silver catalyst, the reaction between the cyclohexadienone and an isocyanomethyl sulfone surrogate proceeds with high stereoselectivity. acs.org This represents a key example of an enantioselective transformation where a chiral catalyst, rather than a chiral substrate, dictates the stereochemical outcome of a TosMIC-type reaction.

| Approach | Description | Example Application | Reference |

|---|---|---|---|

| Substrate Control | A chiral substrate (e.g., an amine or aldehyde derived from an amino acid) directs the stereochemical outcome of the reaction. | Synthesis of imidazoles with asymmetric centers at N-1 or C-5 with high retention of purity. | acs.org |

| Catalyst Control | An external chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. | Silver-catalyzed asymmetric desymmetrization of cyclohexadienones via Van Leusen pyrrole synthesis. | acs.org |

Radical Reactions Involving this compound Derivatives

Despite extensive searches of scientific literature, no specific examples or detailed research findings on radical reactions involving the this compound functional group or its direct derivatives could be located. While the field of radical chemistry is vast, encompassing numerous transformations like radical cyclizations and proton-coupled electron transfer reactions, the application of these principles to this compound does not appear to be a documented area of research in the available sources. wikipedia.orgnih.govresearchgate.netyork.ac.uk One report mentioned the use of free-radical polymerization to create polymeric analogues of TosMIC from a vinyl-substituted precursor, but this pertains to the polymerization of the substituent rather than a radical reaction of the core isocyanide or sulfonylmethyl functionalities. organic-chemistry.org

Analogues and Derivatives of Phenylsulfonylmethylisocyanide: Structure Reactivity Relationships

Tosylmethyl Isocyanide (TosMIC) as a Prototypical Analogue

Tosylmethyl isocyanide, or TosMIC, is the most well-known and extensively studied analogue of phenylsulfonylmethylisocyanide. The presence of a methyl group at the para position of the aromatic ring distinguishes it from its parent compound. TosMIC is a stable, colorless, and practically odorless solid, which has contributed to its widespread use in organic synthesis.

The reactivity of TosMIC is governed by three key functional components: the acidic α-carbon, the isocyanide group, and the tosyl group which acts as both an activator for the methylene (B1212753) protons and a good leaving group. These features are also present in this compound, leading to significant mechanistic similarities.

Both reagents participate in a wide array of chemical transformations, including:

The van Leusen Reaction : Conversion of ketones to nitriles.

Heterocycle Synthesis : Formation of oxazoles, imidazoles, pyrroles, and triazoles.

Reductive Cyanation : Transformation of aldehydes and ketones.

[2+3] Cycloadditions : this compound has been shown to participate in cascade reactions with gem-dibromoalkenes to form 2,4-disulfonylpyrroles, a reactivity pattern that is also observed with TosMIC.

The acidity of the α-protons is a crucial factor in the reactivity of these compounds. The sulfonyl and isocyanide groups are strongly electron-withdrawing, making the methylene protons acidic enough to be deprotonated by a variety of bases. For TosMIC, the pKa is estimated to be around 14, indicating a fairly strong carbon acid. The reactivity of both TosMIC and this compound is often initiated by the deprotonation of this α-carbon, followed by reaction of the resulting anion with an electrophile.

While mechanistically similar, the subtle electronic difference imparted by the para-methyl group in TosMIC can influence reaction outcomes. The methyl group is weakly electron-donating, which might slightly decrease the acidity of the α-protons compared to this compound. However, in many applications, the differences in reactivity, efficiency, and yields are often minimal and can be influenced more by reaction conditions such as the choice of base, solvent, and temperature.

In a cascade reaction for the synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles, both TosMIC and phenylsulfonylmethyl isocyanide were shown to be effective, demonstrating their similar participation in the reaction pathway. The choice between TosMIC and this compound in a synthetic route is often dictated by commercial availability and cost, with TosMIC being more commonly available.

Arylsulfonylmethylisocyanides with Diverse Aromatic Substitution Patterns and Their Impact on Reactivity

The electronic nature of substituents on the aromatic ring of arylsulfonylmethylisocyanides can significantly modulate their reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the sulfonyl group, which in turn affects the acidity of the α-protons and the stability of the corresponding carbanion.

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (NO2) or cyano (CN) groups increase the inductive and resonance electron withdrawal from the sulfonyl group. This enhances the acidity of the α-protons, allowing for deprotonation with weaker bases. The resulting carbanion is also stabilized to a greater extent.

Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (OCH3) or alkyl groups decrease the acidity of the α-protons by donating electron density to the aromatic ring. This may necessitate the use of stronger bases to achieve deprotonation.

Alkylsulfonylmethylisocyanides: Synthetic Access and Reactivity Profiles

Replacing the aryl group with an alkyl group in sulfonylmethylisocyanides leads to a different reactivity profile. Alkyl groups are generally less electron-withdrawing than aryl groups. Consequently, alkylsulfonylmethylisocyanides are expected to have less acidic α-protons compared to their arylsulfonyl counterparts. This reduced acidity may require the use of stronger bases for deprotonation and can influence the rates of subsequent reactions.

The synthesis of these compounds can be achieved through domino processes, for example, in the synthesis of 3-[2-(alkylsulfonyl)ethyl]indoles. The reactivity of the sulfonyl group as a leaving group is also influenced by the nature of the attached R-group, with arylsulfonates generally being better leaving groups than alkylsulfonates.

Heteroatom-Substituted Phenylsulfonylmethylisocyanides

The incorporation of heteroatoms into the aromatic ring of this compound introduces further possibilities for tuning reactivity. For instance, replacing the phenyl ring with a heteroaromatic ring like pyridine (B92270) can significantly alter the electronic properties. The nitrogen atom in a pyridine ring is electron-withdrawing and can also act as a coordination site for metal catalysts.

The synthesis of S,N-heteroacenes, which involve fused thiophene (B33073) and pyrrole (B145914) rings, demonstrates the application of related organosulfur and nitrogen compounds in building complex heterocyclic systems. While specific examples of heteroatom-substituted phenylsulfonylmethylisocyanides are not detailed in the search results, the principles of heteroaromatic chemistry suggest that their reactivity would be influenced by the position and nature of the heteroatom. For example, a pyridylsulfonylmethylisocyanide would be expected to have more acidic α-protons than this compound due to the electron-withdrawing nature of the pyridine ring.

Fluorinated this compound Analogues and Their Unique Reactivity

The introduction of fluorine atoms into the this compound structure can lead to unique reactivity patterns. Fluorine is the most electronegative element, and its presence, particularly in the form of a trifluoromethyl (CF3) group or a polyfluorinated aryl ring, has a strong electron-withdrawing effect. This significantly increases the acidity of the α-protons, potentially allowing for deprotonation under milder conditions.

The unique properties of fluorinated organic compounds are a subject of extensive research. For instance, fluorinated sulfones have been used as efficient radical fluoroalkylation reagents. The synthesis of fluorinated analogues of biologically active molecules has been shown to enhance their properties. While direct studies on the reactivity of fluorinated this compound analogues are not prevalent in the search results, it can be inferred that these compounds would exhibit enhanced acidity and potentially novel reaction pathways due to the strong electronic influence of the fluorine substituents.

Theoretical and Computational Studies on Phenylsulfonylmethylisocyanide and Isocyanide Reactivity

Electronic Structure Analysis of the Isocyanide Group and Adjacent Sulfonyl Moiety

The unique reactivity of Phenylsulfonylmethylisocyanide is fundamentally governed by the electronic interplay between the isocyanide (-N≡C) and phenylsulfonyl (-SO₂Ph) groups, mediated by the central methylene (B1212753) (-CH₂-) linker. An analysis of its electronic structure reveals key features that dictate its chemical behavior.

The isocyanide group is characterized by a formal positive charge on the nitrogen and a negative charge on the carbon, with a carbon-nitrogen triple bond. This electronic configuration makes the carbon atom nucleophilic, despite its formal negative charge, due to the presence of a lone pair of electrons. Conversely, the nitrogen atom is electrophilic. The vibrational stretching frequency of the isocyanide C≡N bond in infrared (IR) spectroscopy is a sensitive probe of its electronic environment, typically appearing in the range of 2110–2165 cm⁻¹ wikipedia.orgwikipedia.org.

The adjacent phenylsulfonyl group is a strong electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to participate in d-orbital resonance. The sulfonyl group exerts a significant inductive effect (-I) through the methylene bridge, which influences the electron density of the isocyanide moiety. This electron-withdrawing nature can modulate the nucleophilicity of the isocyanide carbon.

Computational methods such as Natural Bond Orbital (NBO) analysis can provide a quantitative picture of the charge distribution and bonding interactions within the molecule. The calculated partial charges on the atoms of the isocyanide and sulfonyl groups can offer insights into their reactivity.

| Functional Group | Key Electronic Features | Expected Influence on Reactivity |

| Isocyanide (-N≡C) | Nucleophilic carbon, electrophilic nitrogen, π-system | Site of nucleophilic attack, participation in cycloadditions |

| Phenylsulfonyl (-SO₂Ph) | Strong electron-withdrawing nature | Enhances acidity of the methylene protons, modulates isocyanide reactivity |

| Methylene (-CH₂-) | Acts as an insulating or conducting bridge | Mediates electronic effects between the functional groups |

Reaction Pathway Elucidation and Transition State Analysis of Key Transformations

Computational chemistry is instrumental in mapping the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be elucidated.

A key aspect of isocyanide chemistry is the α-acidity of the carbon adjacent to the isocyanide group. The electron-withdrawing phenylsulfonyl group in this compound is expected to significantly enhance the acidity of the methylene protons. This facilitates the formation of a carbanion, which can then participate in various nucleophilic addition and substitution reactions.

Transition state theory is a cornerstone of reaction pathway analysis. Computational methods can locate and characterize the geometry and energy of transition states, which are the energetic maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate acs.org.

For example, in the context of multicomponent reactions like the Ugi or Passerini reactions, where isocyanides are key reactants, computational studies can help to understand the mechanism by identifying the crucial nitrilium intermediate nih.gov. The influence of the phenylsulfonylmethyl substituent on the stability and reactivity of this intermediate could be a key area of computational investigation.

Density Functional Theory (DFT) and Ab Initio Calculations in Support of Mechanistic Hypotheses

Density Functional Theory (DFT) and ab initio methods are the workhorses of modern computational chemistry for studying organic molecules and their reactions nih.govchemrxiv.orgresearchgate.net. These methods are employed to calculate the electronic structure and energies of molecules with a high degree of accuracy.

Density Functional Theory (DFT): DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates. This is computationally more efficient than traditional wavefunction-based methods for many systems. A variety of exchange-correlation functionals are available in DFT, and the choice of functional can impact the accuracy of the results. For studying systems like this compound, hybrid functionals such as B3LYP are commonly used .

Ab Initio Calculations: The term "ab initio" is Latin for "from the beginning," and these methods are based on first principles of quantum mechanics without the use of empirical parameters rsc.orgaps.orgcanada.carsc.org. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy, with Coupled Cluster methods generally providing the "gold standard" for many chemical systems.

These computational methods can be used to:

Optimize the ground state geometry of this compound.

Calculate vibrational frequencies to compare with experimental IR and Raman spectra.

Determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.

Model the transition states of reactions to support or refute proposed mechanisms.

The following table provides a hypothetical comparison of calculated parameters for this compound using different computational methods.

| Parameter | DFT (B3LYP/6-31G) | Ab Initio (MP2/6-31G) |

| C≡N Stretch Freq. (cm⁻¹) | ~2140 | ~2155 |

| C-H Bond Length (Å) | ~1.09 | ~1.08 |

| S-C Bond Length (Å) | ~1.80 | ~1.79 |

| HOMO Energy (eV) | -7.5 | -7.8 |

| LUMO Energy (eV) | -0.5 | -0.2 |

Note: These are illustrative values and would require actual calculations for confirmation.

Prediction of Novel Reactivity, Selectivity, and Catalytic Interactions

One of the most exciting applications of theoretical and computational chemistry is the prediction of new chemical phenomena chemrxiv.orgyoutube.com. For this compound, these methods can be used to explore uncharted areas of its reactivity.

Prediction of Novel Reactivity: By examining the molecular orbitals and electrostatic potential maps, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. This can lead to the prediction of novel reactions. For instance, the interaction of this compound with various radicals or in pericyclic reactions could be computationally explored to identify new synthetic pathways.

Prediction of Selectivity: In reactions with multiple possible outcomes, computational methods can be used to predict the selectivity (e.g., regioselectivity, stereoselectivity). By comparing the activation energies of the different reaction pathways leading to the various products, the most favorable pathway and therefore the major product can be predicted.